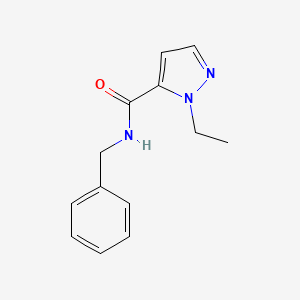![molecular formula C14H12ClN5O2 B6537158 N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1172245-42-9](/img/structure/B6537158.png)
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxadiazole derivatives, such as the one you mentioned, are a class of compounds that have been extensively studied due to their wide range of biological activities . They often contain a phenyl group, which can be substituted with various functional groups to modify their properties .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be analyzed using techniques such as X-ray crystallography . These compounds often exhibit intermolecular interactions such as C–H…N and π–π interactions, which can be quantified using Hirshfeld surface analysis .Chemical Reactions Analysis
The chemical reactions involving oxadiazole derivatives can be complex and depend on the specific functional groups present in the molecule. The distribution of electronic density across the molecule can play a significant role in its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can be influenced by the presence of various functional groups and the distribution of electronic density across the molecule .Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors
Mode of Action
It’s known that many similar compounds bind with high affinity to multiple receptors , which can lead to various biological effects
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Result of Action
Similar compounds have shown a range of biological activities
Safety and Hazards
Orientations Futures
Oxadiazole derivatives are a promising class of compounds for the development of new drugs due to their wide range of biological activities. Future research may focus on exploring the mechanism by which these compounds inhibit the growth of various pathogens, as well as optimizing their synthesis and improving their properties .
Propriétés
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-2-20-11(6-7-16-20)12(21)17-14-19-18-13(22-14)9-4-3-5-10(15)8-9/h3-8H,2H2,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMPVHCNKYBRIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6537080.png)
![N-methyl-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-phenylbutanamide](/img/structure/B6537089.png)
![2-[4-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-4-oxobutyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6537103.png)
![N-(2,5-difluorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6537104.png)
![1-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanoyl}piperidine-4-carboxamide](/img/structure/B6537109.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6537111.png)
![4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B6537115.png)
![3-(4-chlorobenzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6537130.png)
![1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537145.png)
![1-ethyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537153.png)
![ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6537157.png)


